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molecular formula C15H27NO4 B8803512 Methyl 2-((tert-butoxycarbonyl)amino)-3-cyclohexylpropanoate

Methyl 2-((tert-butoxycarbonyl)amino)-3-cyclohexylpropanoate

Cat. No. B8803512
M. Wt: 285.38 g/mol
InChI Key: FALUXMVPGFKLAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05140011

Procedure details

315.3 g (1.28 mmol) of t-butoxycarbonyl-L-phenylalanine methyl ester are hydrogenated in the presence of 5% rhodium on aluminium oxide at room temperature and 440 kPa according to the method described by J. Boger et al. in J. Med. Chem., 28, 1779 (1985), whereby there are obtained 315.3 g of methyl 2-t-butoxycarbonylamino-3-cyclohexylpropionate as an oil which is used directly in the next step.
Quantity
315.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:20])[C@H:4]([CH2:13][C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1)[NH:5][C:6]([O:8][C:9]([CH3:12])([CH3:11])[CH3:10])=[O:7]>[Rh]>[C:9]([O:8][C:6]([NH:5][CH:4]([CH2:13][CH:14]1[CH2:15][CH2:16][CH2:17][CH2:18][CH2:19]1)[C:3]([O:2][CH3:1])=[O:20])=[O:7])([CH3:12])([CH3:10])[CH3:11]

Inputs

Step One
Name
Quantity
315.3 g
Type
reactant
Smiles
COC([C@@H](NC(=O)OC(C)(C)C)CC1=CC=CC=C1)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Rh]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)NC(C(=O)OC)CC1CCCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 315.3 g
YIELD: CALCULATEDPERCENTYIELD 86316.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05140011

Procedure details

315.3 g (1.28 mmol) of t-butoxycarbonyl-L-phenylalanine methyl ester are hydrogenated in the presence of 5% rhodium on aluminium oxide at room temperature and 440 kPa according to the method described by J. Boger et al. in J. Med. Chem., 28, 1779 (1985), whereby there are obtained 315.3 g of methyl 2-t-butoxycarbonylamino-3-cyclohexylpropionate as an oil which is used directly in the next step.
Quantity
315.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:20])[C@H:4]([CH2:13][C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1)[NH:5][C:6]([O:8][C:9]([CH3:12])([CH3:11])[CH3:10])=[O:7]>[Rh]>[C:9]([O:8][C:6]([NH:5][CH:4]([CH2:13][CH:14]1[CH2:15][CH2:16][CH2:17][CH2:18][CH2:19]1)[C:3]([O:2][CH3:1])=[O:20])=[O:7])([CH3:12])([CH3:10])[CH3:11]

Inputs

Step One
Name
Quantity
315.3 g
Type
reactant
Smiles
COC([C@@H](NC(=O)OC(C)(C)C)CC1=CC=CC=C1)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Rh]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)NC(C(=O)OC)CC1CCCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 315.3 g
YIELD: CALCULATEDPERCENTYIELD 86316.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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